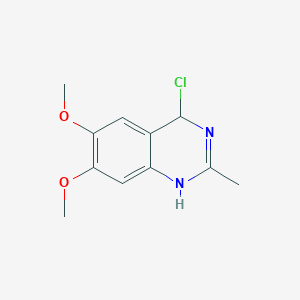

4-Chloro-3,4-dihydro-6,7-dimethoxyquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

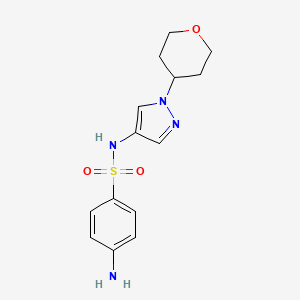

“4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” is a chemical compound with the molecular formula C11H13ClN2O2 . It is used for research purposes and is not intended for use as a drug, food, or household item .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” consists of a quinazoline core with chlorine, methyl, and methoxy substituents . The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.68 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : Various synthesis methods have been developed for compounds related to 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline, including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination, with overall yields improving with process optimization (Xu Guangshan, 2011).

- Chemical Structure Analysis : Studies have analyzed the molecular structures and bonding properties of related quinazoline compounds, revealing details about hydrogen bonding and molecular arrangements in the solid state (C. Lai, L. Bo, S. Huang, 1997).

Biological and Pharmacological Applications

- Antimycobacterial and Photosynthesis-Inhibiting Activity : Some quinazoline derivatives have shown promising antimycobacterial and photosynthesis-inhibiting activities. For example, 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione demonstrated higher activity than the isoniazid standard against Mycobacterium avium and M. kansasii (L. Kubicová, M. Šustr, K. Kráľová, V. Chobot, J. Vytlačilová, L. Jahodář, P. Vuorela, M. Macháček, J. Kaustová, 2003).

- Antihypoxic Activity : Derivatives of dihydroquinoline have been synthesized and demonstrated significant antihypoxic effects, with some compounds showing potential as antioxidants for further pharmacological testing (I. Ukrainets, E. Mospanova, A. Davidenko, 2014).

- Antitumor Activity : Novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and showed broad-spectrum antitumor activity, with some compounds demonstrating significant potency compared to the positive control 5-FU (Ibrahim A. Al-Suwaidan, A. Abdel-Aziz, T. Shawer, R. R. Ayyad, A. Alanazi, Ahmad M. El-Morsy, M. Mohamed, Naglaa I. Abdel-Aziz, M. A. El-Sayed, A. El-Azab, 2016).

Molecular Interactions and Docking Studies

- DNA-Binding Capabilities : Research on N-alkylanilinoquinazoline derivatives, prepared from chloro-dihydroquinazolines, has shown significant interactions with DNA, suggesting potential as DNA intercalating agents (A. Garofalo, L. Goossens, B. Baldeyrou, A. Lemoine, Séverine Ravez, Perrine Six, M. David-Cordonnier, J. Bonte, P. Depreux, A. Lansiaux, J. Goossens, 2010).

Analytical Techniques and Quality Assurance

- HPLC Method for Monitoring Synthetic Reactions : A high-performance liquid chromatographic method has been developed and validated for monitoring reactions in the synthesis of key intermediates, including 4-amino-2-chloro-6,7-dimethoxyquinazoline, important for the production of antihypertensive drugs (R. N. Rao, D. Nagaraju, N. Jena, G. Kumaraswamy, 2006).

Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline involves the condensation of 2-methyl-3,4-dihydroquinazoline-4-one with 4-chloro-6,7-dimethoxyaniline in the presence of a suitable catalyst.", "Starting Materials": [ "2-methyl-3,4-dihydroquinazoline-4-one", "4-chloro-6,7-dimethoxyaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3,4-dihydroquinazoline-4-one and 4-chloro-6,7-dimethoxyaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline as a white crystalline powder." ] } | |

CAS RN |

1001755-78-7 |

Molecular Formula |

C10H11ClN2O2 |

Molecular Weight |

226.66 g/mol |

IUPAC Name |

4-chloro-6,7-dimethoxy-1,4-dihydroquinazoline |

InChI |

InChI=1S/C10H11ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5,10H,1-2H3,(H,12,13) |

InChI Key |

TWXJHODVGPSXCO-UHFFFAOYSA-N |

SMILES |

CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(N=CN2)Cl)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)